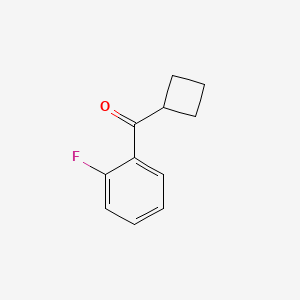

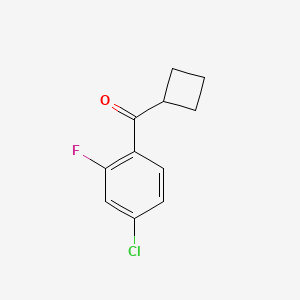

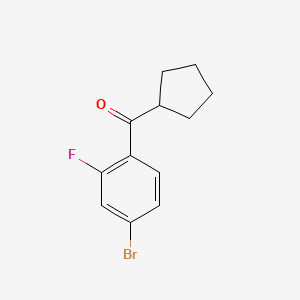

4-Fluoro-4'-piperidinomethyl benzophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

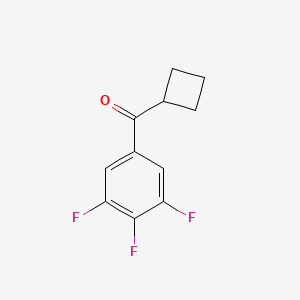

The compound "4-Fluoro-4'-piperidinomethyl benzophenone" appears to be a derivative of benzophenone with a fluorine atom and a piperidinomethyl group attached to the benzene rings. This structure suggests potential biological activity, possibly in the realm of psychotropic or antiproliferative agents, as indicated by the related compounds discussed in the provided papers.

Synthesis Analysis

The synthesis of related fluorinated piperidine derivatives often involves multi-step reactions, including the use of Grignard reagents, Friedel-Crafts acylation, and catalytic hydrogenation or deoxygenation steps . For instance, the synthesis of 4-(4-fluorobenzyl)piperidine isotopomers was achieved through a Grignard reaction followed by deoxygenation and ring saturation using a palladium on carbon catalyst . Similarly, the synthesis of a neuroleptic agent involved a Friedel-Crafts reaction and subsequent steps including ketalization, condensation with piperidine, and catalytic hydrogenolysis . These methods could potentially be adapted for the synthesis of "4-Fluoro-4'-piperidinomethyl benzophenone."

Molecular Structure Analysis

The molecular structure of related compounds often features a piperidine ring, which can adopt a chair conformation, and a benzisoxazole or butyrophenone moiety, which can be planar . The presence of fluorine atoms and piperidine rings in these molecules can significantly influence their biological activity and molecular interactions. The molecular structure is often confirmed by techniques such as NMR, LC/MS, FTIR, and X-ray diffraction studies .

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the presence of the fluorine atom and the piperidinomethyl group. Fluorine atoms can affect the electron distribution in the molecule, potentially altering its reactivity towards nucleophiles and bases. The piperidine moiety can engage in various chemical reactions, including alkylation, acylation, and condensation reactions, as seen in the synthesis of related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of "4-Fluoro-4'-piperidinomethyl benzophenone" would likely include a high degree of lipophilicity due to the benzophenone backbone, which could influence its solubility and membrane permeability. The presence of the fluorine atom could enhance its metabolic stability. The piperidine ring could contribute to basicity and potential for hydrogen bonding, impacting its pharmacokinetic properties. These properties are typically characterized using spectroscopic methods and solubility tests .

科学的研究の応用

Alzheimer’s Disease Research

Benzophenone derivatives, including compounds related to 4-Fluoro-4'-piperidinomethyl benzophenone, have shown promise in Alzheimer’s disease research. These compounds demonstrate affinity to the histamine H3 receptor and possess cholinesterase inhibitory potency, suggesting potential as multitarget-directed ligands for Alzheimer’s treatment (Godyń et al., 2022).

Anti-Inflammatory Applications

Research on novel derivatives from the benzophenone and piperidine nucleus has shown significant anti-inflammatory activities. These compounds, including carboxamide and thioamide derivatives, have been evaluated for their efficacy in reducing inflammation, with some showing potent activity (Vinaya et al., 2009).

Antiproliferative Activity

Benzophenone derivatives possessing a pyridine nucleus have been synthesized and evaluated for their antiproliferative activity against certain types of cancer cells. These compounds have shown the potential to activate caspase-activated DNase, which is responsible for DNA fragmentation, a primary hallmark of apoptosis (Al‐Ghorbani et al., 2016).

Potential in Alzheimer's Drug Development

Fluorinated benzophenone derivatives are being investigated as multipotent agents against targets like β-secretase and acetylcholinesterase, relevant in Alzheimer's disease. These compounds could counteract intracellular ROS formation, making them potential leads for anti-Alzheimer's drug candidates (Belluti et al., 2014).

Synthetic Chemistry and Radiopharmaceuticals

4-Fluoro-4'-piperidinomethyl benzophenone derivatives are utilized in synthetic chemistry for the synthesis of neuroleptic agents and radiopharmaceuticals. Their synthesis and properties are integral to studies in neurology and imaging (Nakatsuka et al., 1979; Nakatsuka et al., 1981).

Material Science and Polymer Chemistry

In material science, benzophenone derivatives play a role in developing new polymers. Sulfonated poly(p-phenylene) derivatives, synthesized using benzophenone, are investigated for applications like proton exchange membranes, highlighting the versatility of these compounds (Ghassemi et al., 2004).

特性

IUPAC Name |

(4-fluorophenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FNO/c20-18-10-8-17(9-11-18)19(22)16-6-4-15(5-7-16)14-21-12-2-1-3-13-21/h4-11H,1-3,12-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJEJDMXSEARIPP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642691 |

Source

|

| Record name | (4-Fluorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-4'-piperidinomethyl benzophenone | |

CAS RN |

898771-43-2 |

Source

|

| Record name | (4-Fluorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。